molecular formula C18H20N2O5S2 B11337093 Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11337093
M. Wt: 408.5 g/mol
InChI Key: NMSQJJZQTAIFLK-UHFFFAOYSA-N
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Description

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Amidation: The piperidine derivative is then reacted with the thiophene sulfonyl chloride to form the sulfonamide.

    Esterification: Finally, the benzoate ester is formed through esterification reactions involving methyl 4-aminobenzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-4-amido]benzoate
  • Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-2-amido]benzoate

Uniqueness

Methyl 4-[1-(thiophene-2-sulfonyl)piperidine-3-amido]benzoate is unique due to the specific positioning of the sulfonyl and amido groups, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 4-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20N2O5S2/c1-25-18(22)13-6-8-15(9-7-13)19-17(21)14-4-2-10-20(12-14)27(23,24)16-5-3-11-26-16/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,19,21)

InChI Key

NMSQJJZQTAIFLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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